molecular formula C21H28N6O2S B2385035 4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-00-4

4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2385035
CAS No.: 946313-00-4
M. Wt: 428.56
InChI Key: RPTWCZNMMULIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for the development and activation of B-cells, making BTK a high-value target in immunological and oncological research. The compound demonstrates potent activity against BTK-dependent cell proliferation, as shown in studies of B-cell malignancies. Its primary research applications include the investigation of B-cell driven autoimmune diseases, such as rheumatoid arthritis and lupus, and the study of various B-cell lymphomas and leukemias. Researchers utilize this inhibitor to elucidate the role of BTK in disease pathogenesis and to evaluate the therapeutic potential of BTK inhibition in preclinical models. The irreversible binding mode offers a key pharmacological advantage for prolonged target engagement in experimental settings.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2S/c1-5-10-22-18-17-13-24-27(19(17)26-21(25-18)30-4)12-11-23-20(28)15-6-8-16(9-7-15)29-14(2)3/h6-9,13-14H,5,10-12H2,1-4H3,(H,23,28)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTWCZNMMULIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H26N4OS\text{C}_{19}\text{H}_{26}\text{N}_4\text{OS}

This indicates the presence of functional groups that may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit various biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific compound has been evaluated for its potential effects on several biological targets.

1. Anticancer Activity

Several studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • A study demonstrated that derivatives with similar structures showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and modulation of key signaling pathways like NF-κB and p53 .
CompoundCell LineIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspase activation
3bMDA-MB-2310.5Autophagy induction

2. Antiviral Activity

The compound's structural analogs have been tested for antiviral activity against various viruses. For example:

  • A related pyrazolo compound was evaluated for its inhibitory effects against the replication of varicella-zoster virus and human cytomegalovirus, although limited activity was noted in some cases .

The biological activity of 4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide may involve several mechanisms:

  • Inhibition of Kinases : Many pyrazolo compounds act as kinase inhibitors, which can disrupt cancer cell proliferation.
  • Apoptotic Pathways : Activation of caspases has been noted in studies involving similar compounds, leading to programmed cell death.
  • Modulation of Signaling Pathways : The ability to modulate pathways such as NF-κB and p53 is crucial for its anticancer effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo derivatives where one compound demonstrated significant selectivity towards cancer cells over normal cells. The results indicated a promising therapeutic index for further development in oncology.

Comparison with Similar Compounds

Table 1: Key Substituents and Molecular Data

Compound Name 6-Position 4-Position N1-Substituent Molecular Weight (g/mol) Yield (%) Source
Target Compound Methylthio Propylamino 2-(isopropoxybenzamido)ethyl ~530 (estimated) N/A
Compound 15 (UNC1062 analog) Propylamino Propylamino Tetrahydro-2H-pyran-4-ylmethyl 484.6 70
Compound 16 (UNC1062 analog) Propylamino Propylamino 2-(Tetrahydro-2H-pyran-4-yl)ethyl 498.6 63
Compound 17 (UNC1062 analog) Propylamino Propylamino Cyclohexyl 456.6 40
Example 53 (Chromen-2-yl analog) - Amino 1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl 589.1 28
Compound 137i (Ethylthio-phenol analog) Ethylthio - 2-Phenylpropyl ~440 (estimated) N/A

Key Observations :

6-Position Modifications: The methylthio group in the target compound may offer a balance between lipophilicity and metabolic stability compared to ethylthio (as in Compound 137i ) or unsubstituted variants. Propylamino at the 4-position is conserved in UNC1062 analogs (Compounds 15–17), suggesting its critical role in kinase binding .

N1-Substituent Diversity :

  • Bulky groups like tetrahydro-2H-pyran (Compounds 15–16) or cyclohexyl (Compound 17) improve target selectivity but reduce synthetic yields (40–70%) .
  • The isopropoxybenzamide group in the target compound may enhance solubility relative to sulfonamide-based analogs (e.g., Compound 18 ).

Insights :

  • Higher yields (70%) are achieved with tetrahydro-2H-pyran derivatives (Compound 15) due to optimized coupling conditions .
  • Lower yields in Example 53 (28%) and Compound 18 (18%) highlight challenges in introducing fluorinated or bulky substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.